

Application Notes and Protocols: Assessing Systemic Acquired Resistance (SAR) Induced by Ascr#18

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Compound of Interest

Compound Name: Ascr#18

Cat. No.: B10828513

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Introduction

Ascaroside #18 (**Ascr#18**), a conserved nematode-derived pheromone, has been identified as a potent elicitor of plant defense responses, acting as a Nematode-Associated Molecular Pattern (NAMP).^{[1][2]} Pre-treatment with **Ascr#18** has been shown to induce broad-spectrum systemic acquired resistance (SAR) in a variety of plant species, including Arabidopsis, tomato, potato, barley, maize, rice, wheat, and soybean, against a range of pathogens such as viruses, bacteria, fungi, oomycetes, and nematodes.^{[1][3][4]} This induced resistance is characterized by the activation of hallmark defense responses, including the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, activation of mitogen-activated protein kinases (MAPKs), and the expression of defense-related genes.^{[1][2][3]} More recently, a novel defense mechanism involving the **Ascr#18**-mediated suppression of auxin signaling has been identified, which contributes to resistance independently of classical pattern-triggered immunity (PTI) responses like reactive oxygen species (ROS) bursts.^{[5][6][7]}

These application notes provide detailed protocols for assessing the SAR induced by **Ascr#18**, focusing on key experiments to quantify disease resistance, analyze gene expression, and investigate the underlying signaling pathways.

Data Presentation

Table 1: Efficacy of Ascr#18 in Inducing Disease Resistance

Plant Species	Pathogen/Pathogen	Ascr#18 Concentration	Treatment Method	Disease/Pest Reduction	Reference
Arabidopsis thaliana	Pseudomonas syringae pv. tomato DC3000	1 μ M	Root pretreatment (24h)	Significant reduction in bacterial growth	[2] [8]
Arabidopsis thaliana	Heterodera schachtii (cyst nematode)	0.001, 0.01, 1 μ M	Root pretreatment (24h)	Significant reduction in number of females and total nematodes; smaller females and syncytia	[1]
Arabidopsis thaliana	Meloidogyne incognita (root-knot nematode)	10 nM	Root pretreatment	Significantly reduced infection	[1]
Wheat (Triticum aestivum)	Puccinia triticina (leaf rust)	1 μ M	Foliar spray (24h prior to inoculation)	70-81% reduction in rust pustules	[9]
Wheat (Triticum aestivum)	Puccinia triticina (leaf rust)	0.01 nM - 10 μ M	Foliar spray (24h prior to inoculation)	Significant reduction in uredinia down to 0.01 nM	[9] [10]
Soybean	Viral, bacterial, and oomycete pathogens	0.01 μ M - 10 μ M	Not specified	Partial to strong protection	[4]

Table 2: Ascr#18-Induced Changes in Gene Expression

Plant Species	Gene(s)	Ascr#18 Concentration	Treatment Details	Fold Change/Expression Change	Reference
Arabidopsis thaliana	PR-1 (SA marker)	1 μ M	Leaf infiltration	Upregulation	[8]
Arabidopsis thaliana	PDF1.2 (JA marker)	1 μ M	Leaf infiltration	Upregulation	[8]
Arabidopsis thaliana	AUX1, GH3.6, IAA27, SAUR69 (Auxin-related)	Not specified	Root treatment	Downregulation	[1][6][11][12][13]
Arabidopsis thaliana	Defense marker genes	1 μ M	Root pretreatment (6h and 24h)	Upregulation	[2]

Experimental Protocols

Protocol for Assessing SAR against *Pseudomonas syringae* in *Arabidopsis thaliana*

This protocol details the induction of SAR by **Ascr#18** and the subsequent challenge with the bacterial pathogen *Pseudomonas syringae* pv. tomato DC3000 (Pst DC3000).

Materials:

- *Arabidopsis thaliana* plants (4-5 weeks old)
- **Ascr#18** stock solution
- Pst DC3000 bacterial culture

- King's B (KB) or Luria-Bertani (LB) medium
- 10 mM MgCl₂ (sterile)
- 1 mL needleless syringes
- Leaf puncher (optional)
- Sterile water
- Appropriate antibiotics (e.g., rifampicin for Pst DC3000)

Procedure:

- **Ascr#18** Treatment (SAR Induction):
 - Prepare working solutions of **Ascr#18** in sterile water or 10 mM MgCl₂ at desired concentrations (e.g., 1 μM).
 - For soil-drench application, apply the **Ascr#18** solution to the soil of the potted plants.
 - For root pretreatment of plate-grown seedlings, add **Ascr#18** to the liquid or solid growth medium.
 - Treat plants for 24-48 hours prior to pathogen challenge. A mock treatment with the solvent (e.g., sterile water) should be performed as a control.
- Pathogen Preparation:
 - Streak Pst DC3000 from a glycerol stock onto KB or LB agar plates with the appropriate antibiotic and incubate at 28°C for 2 days.
 - Inoculate a single colony into liquid KB or LB medium and grow overnight at 28°C with shaking.
 - Centrifuge the bacterial culture, remove the supernatant, and resuspend the bacterial pellet in sterile 10 mM MgCl₂.

- Adjust the bacterial suspension to the desired optical density at 600 nm (OD₆₀₀). For infiltration, an OD₆₀₀ of 0.0002 to 0.001 is commonly used.[\[14\]](#)
- Pathogen Challenge:
 - Infiltrate the abaxial side of fully expanded leaves of both **Ascr#18**-treated and mock-treated plants with the Pst DC3000 suspension using a 1 mL needleless syringe.[\[5\]](#) Infiltrate at least three leaves per plant.
 - Alternatively, for spray inoculation, add a surfactant like Silwet L-77 (0.02-0.05%) to the bacterial suspension and spray evenly onto the plants until droplets form on the leaves.
 - After inoculation, cover the plants with a transparent dome to maintain high humidity for 2-3 days.[\[5\]](#)
- Quantification of Bacterial Growth:
 - At 3 days post-inoculation (dpi), collect leaf discs of a known area from the infiltrated leaves.
 - Homogenize the leaf discs in 10 mM MgCl₂.
 - Perform serial dilutions of the homogenate and plate onto KB or LB agar plates containing the appropriate antibiotic.
 - Incubate the plates at 28°C for 2 days and count the colony-forming units (CFUs).
 - Calculate the CFUs per unit of leaf area (e.g., CFU/cm²). A significant reduction in bacterial growth in **Ascr#18**-treated plants compared to mock-treated plants indicates the induction of SAR.

Protocol for qRT-PCR Analysis of Defense Gene Expression

This protocol is for quantifying the expression of SAR marker genes, such as PR-1 (a marker for the SA pathway), and auxin signaling-related genes in response to **Ascr#18** treatment.

Materials:

- Plant tissue (e.g., leaves, roots) from **Ascr#18**-treated and mock-treated plants
- Liquid nitrogen
- RNA extraction kit or Trizol reagent
- DNase I
- cDNA synthesis kit
- SYBR Green qPCR master mix
- Gene-specific primers for target genes (e.g., PR-1, AUX1) and a reference gene (e.g., ACTIN2, UBQ10)
- qPCR instrument

Procedure:

- Sample Collection and RNA Extraction:
 - Harvest plant tissue at desired time points after **Ascr#18** or mock treatment (e.g., 6, 24, 48 hours).
 - Immediately freeze the tissue in liquid nitrogen and store at -80°C.
 - Extract total RNA from the frozen tissue using a commercial kit or Trizol reagent according to the manufacturer's instructions.
 - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis:
 - Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit and oligo(dT) or random primers.
- Quantitative Real-Time PCR (qPCR):

- Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the cDNA template.
- Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
- Include no-template controls to check for contamination.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target gene to the expression of the reference gene.
 - An increase in the relative expression of genes like PR-1 or a decrease in auxin-related genes in **Ascr#18**-treated samples compared to the mock control indicates modulation of these pathways.

Protocol for MAPK Activation Assay

This protocol describes the detection of MAPK activation (phosphorylation) in response to **Ascr#18** treatment using immunoblotting.

Materials:

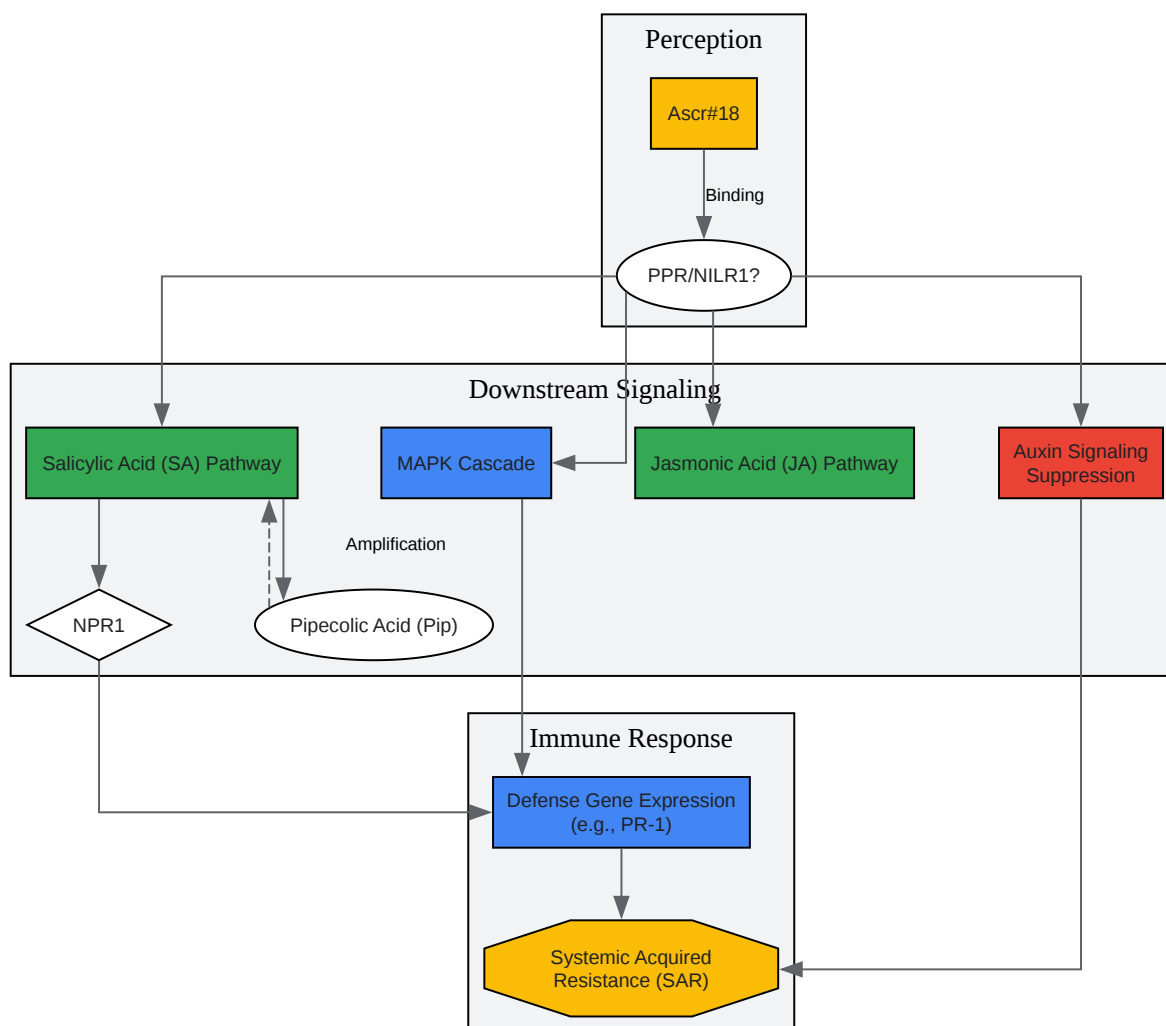
- Arabidopsis seedlings or leaf discs
- **Ascr#18** solution
- Extraction buffer
- Protein quantification assay kit (e.g., Bradford)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)

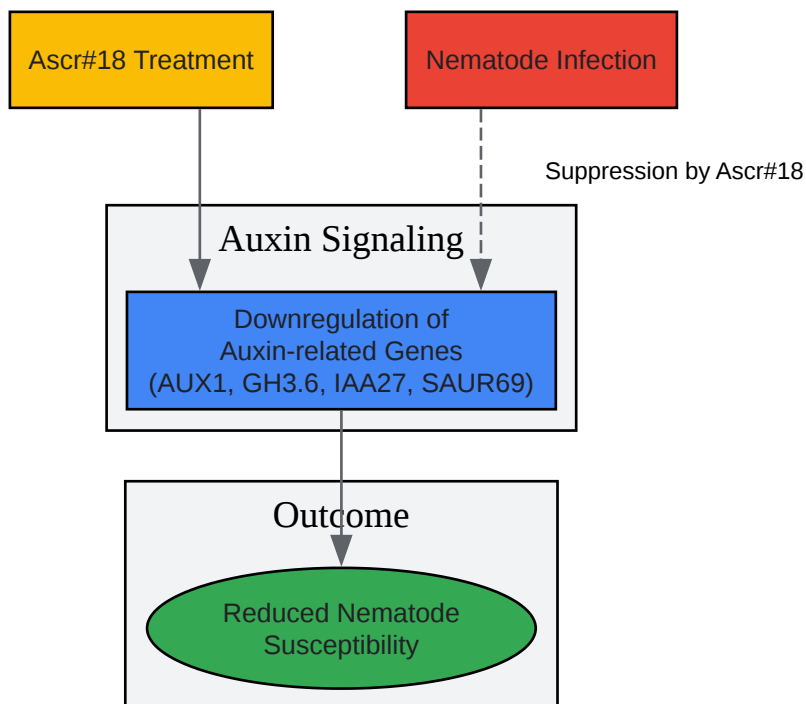
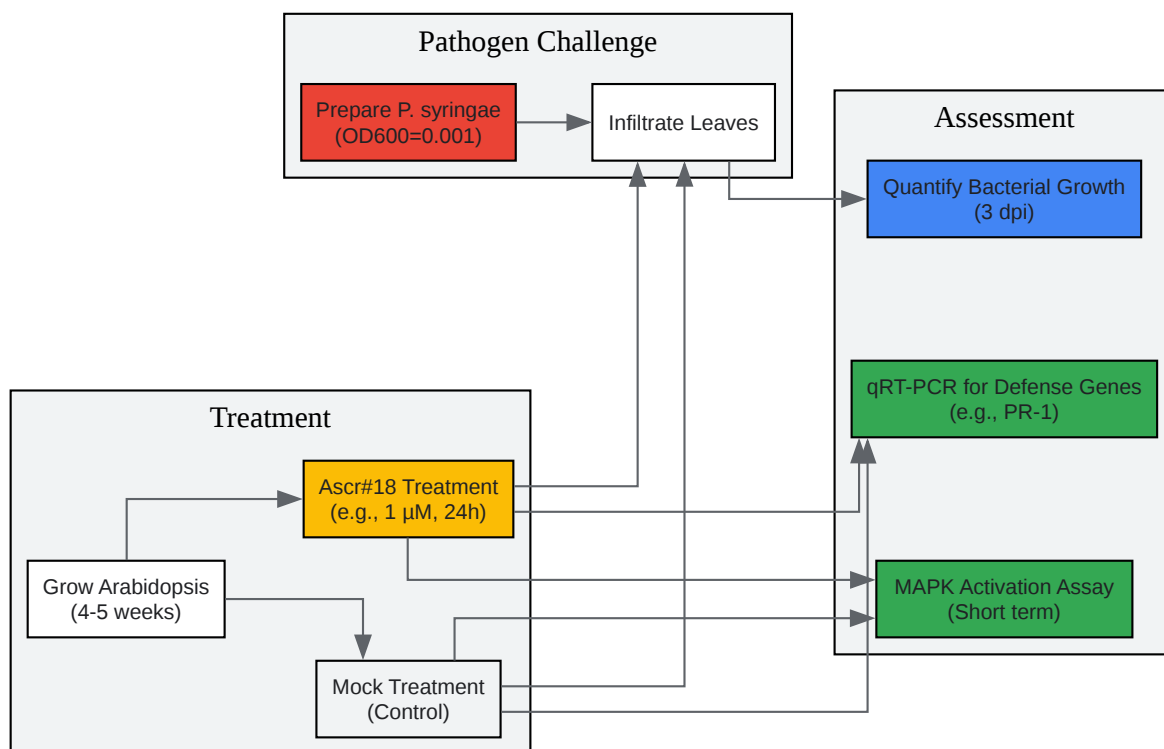
- Primary antibody (e.g., anti-phospho-p44/42 MAPK)
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

Procedure:

- **Ascr#18** Treatment and Protein Extraction:
 - Treat Arabidopsis leaf discs or seedlings with **Ascr#18** (e.g., 1 μ M) for short time periods (e.g., 5, 10, 15, 30 minutes). A mock treatment should be used as a control.
 - Harvest the tissue, freeze it in liquid nitrogen, and grind it to a fine powder.
 - Add extraction buffer to the powder, vortex, and centrifuge to pellet cell debris.
 - Collect the supernatant containing the total protein extract.
- Protein Quantification and Immunoblotting:
 - Determine the protein concentration of each sample using a protein quantification assay.
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. An increase in the phosphorylated MAPK bands in **Ascr#18**-treated samples indicates activation of the MAPK cascade.

Visualization of Signaling Pathways and Workflows





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